molecular formula C7H13BrHgO B14512961 Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury CAS No. 62942-37-4

Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury

Cat. No.: B14512961
CAS No.: 62942-37-4
M. Wt: 393.67 g/mol
InChI Key: DSGDIJYHGQARME-UHFFFAOYSA-M
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Description

Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury: is a chemical compound with the molecular formula C7H13BrHgO It is known for its unique structure, which includes a mercury atom bonded to a bromine atom and a 4,4-dimethyl-3-oxopentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury typically involves the reaction of 4,4-dimethyl-3-oxopentan-2-yl bromide with a mercury(II) salt, such as mercury(II) acetate or mercury(II) chloride, in the presence of a suitable solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Reduction Reactions: The mercury center can be reduced to elemental mercury using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form mercury(II) oxide or other mercury-containing species.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like water or methanol, with reagents such as sodium hydroxide or potassium cyanide.

    Reduction Reactions: Conducted in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, using reducing agents like sodium borohydride.

    Oxidation Reactions: Performed in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Substitution Reactions: Products include 4,4-dimethyl-3-oxopentan-2-yl derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: Products include elemental mercury and 4,4-dimethyl-3-oxopentan-2-yl derivatives.

    Oxidation Reactions: Products include mercury(II) oxide and other oxidized mercury species.

Scientific Research Applications

Chemistry: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury compounds and their reactivity.

Biology: In biological research, this compound is used to investigate the effects of mercury-containing compounds on biological systems. It serves as a model compound to study the toxicity and biochemical interactions of organomercury species.

Medicine: While not commonly used in medicine, this compound can be used in the development of mercury-based pharmaceuticals and diagnostic agents.

Industry: In industrial applications, this compound is used in the synthesis of other organomercury compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups, such as thiols, in proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biochemical effects.

Molecular Targets and Pathways:

    Proteins and Enzymes: The compound can bind to cysteine residues in proteins, altering their structure and function.

    Cell Membranes: It can interact with membrane proteins and lipids, affecting membrane integrity and function.

    DNA and RNA: The compound can bind to nucleic acids, potentially interfering with replication and transcription processes.

Comparison with Similar Compounds

    Methylmercury: Another organomercury compound with a methyl group instead of the 4,4-dimethyl-3-oxopentan-2-yl group.

    Ethylmercury: Similar to methylmercury but with an ethyl group.

    Phenylmercury: Contains a phenyl group instead of the 4,4-dimethyl-3-oxopentan-2-yl group.

Uniqueness: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury is unique due to its specific structure, which includes a bulky 4,4-dimethyl-3-oxopentan-2-yl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other organomercury compounds.

Properties

CAS No.

62942-37-4

Molecular Formula

C7H13BrHgO

Molecular Weight

393.67 g/mol

IUPAC Name

bromo-(4,4-dimethyl-3-oxopentan-2-yl)mercury

InChI

InChI=1S/C7H13O.BrH.Hg/c1-5-6(8)7(2,3)4;;/h5H,1-4H3;1H;/q;;+1/p-1

InChI Key

DSGDIJYHGQARME-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)C(C)(C)C)[Hg]Br

Origin of Product

United States

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